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Miraculin (1-20)

Taste modification pH dependence Sweet receptor

Researchers requiring a tasteless-at-neutral-pH taste modifier face limited options among sweet-tasting proteins (brazzein, thaumatin) and dual-activity curculin. Miraculin (1-20) is the N-terminal peptide fragment of the taste-modifying glycoprotein miraculin, which is inert at pH ≥6.5 and activates hT1R2-hT1R3 only under acidic conditions (pH <6.5), converting sourness to sweetness. - pH-dependent activation eliminates baseline sweetness, preserving unaltered flavor profiles in acidic formulations (yogurt, dressings, beverages). - Thermal stability up to 100°C supports pasteurization and mild heat processing. - Plant-based recombinant production (up to 102.5 µg/g fresh weight) ensures scalable, cost-effective supply.

Molecular Formula C88H146N26O34
Molecular Weight 2112.3 g/mol
CAS No. 198694-37-0
Cat. No. B6304818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiraculin (1-20)
CAS198694-37-0
Molecular FormulaC88H146N26O34
Molecular Weight2112.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C88H146N26O34/c1-12-41(8)67(111-77(137)52(34-65(128)129)103-76(136)50(29-39(4)5)104-82(142)66(40(6)7)110-80(140)57-21-17-27-114(57)86(146)53(31-58(91)118)106-79(139)56-20-16-26-113(56)85(145)42(9)98-78(138)55(37-115)108-70(130)45(90)30-63(124)125)83(143)105-51(33-64(126)127)71(131)96-35-60(120)99-48(22-23-62(122)123)73(133)100-46(18-13-14-24-89)72(132)102-49(28-38(2)3)75(135)101-47(19-15-25-95-88(93)94)74(134)112-68(43(10)116)81(141)97-36-61(121)109-69(44(11)117)84(144)107-54(87(147)148)32-59(92)119/h38-57,66-69,115-117H,12-37,89-90H2,1-11H3,(H2,91,118)(H2,92,119)(H,96,131)(H,97,141)(H,98,138)(H,99,120)(H,100,133)(H,101,135)(H,102,132)(H,103,136)(H,104,142)(H,105,143)(H,106,139)(H,107,144)(H,108,130)(H,109,121)(H,110,140)(H,111,137)(H,112,134)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,147,148)(H4,93,94,95)/t41-,42-,43+,44+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,66-,67-,68-,69-/m0/s1
InChIKeyPCRSVXUTPHCEOJ-WWEZIHIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Miraculin: pH-Dependent Taste-Modifying Protein


Miraculin (CAS 198694-37-0) is a 191-amino-acid homodimeric glycoprotein [1] derived from the fruit of Synsepalum dulcificum that functions not as a sweetener but as a pure taste modifier: it is tasteless at neutral pH [2] yet activates the human sweet-taste receptor (hT1R2-hT1R3) at acidic pH (<6.5) to convert sourness into sweetness [3]. This distinguishes it from sweet-tasting proteins like thaumatin, monellin, and brazzein, as well as from the dual-activity curculin/neoculin which possesses both inherent sweetness and taste-modifying capability [4].

Why Miraculin Cannot Replace Other Taste Modifiers


Generic substitution among taste-modifying proteins is invalid due to fundamentally divergent functional and sensory profiles. Unlike sweet proteins (e.g., brazzein, monellin, thaumatin) which are intrinsically sweet at all pH values and are primarily sugar substitutes [1], miraculin is strictly pH-dependent: it is tasteless at neutral pH and activates sweetness only under acidic conditions (pH <6.5) [2]. The dual-activity curculin/neoculin, which shares both inherent sweetness and taste-modifying activity [3], cannot be substituted for applications requiring a tasteless, acid-activated modifier due to its intrinsic sweetness and distinct sensory duration. Furthermore, stability profiles differ significantly: brazzein withstands 80°C for 4 hours, while miraculin loses activity above 100°C [4]. Production scalability also diverges: miraculin yields in transgenic tomato plants (up to 102.5 µg/g fresh weight) [5] differ from established production systems for other proteins. These functional, sensory, stability, and production differences preclude direct interchangeability in research or industrial formulations.

Comparative Evidence for Miraculin


pH-Dependent Sweetness Activation

Miraculin is tasteless at pH 7, becoming sweet only under acidic conditions. Neoculin (curculin) exhibits a different pH profile: it is slightly sweet at pH 7 and very sweet at lower pH [1]. This distinction is critical for applications requiring a neutral-tasting ingredient that activates sweetness only upon acidification.

Taste modification pH dependence Sweet receptor

Thermal and pH Stability Comparison

Miraculin demonstrates broad pH stability (pH 3-12) [1] but is thermolabile, losing activity above 100°C [2]. In contrast, brazzein maintains sweetness after 4 hours at 80°C [3] and is stable at 98°C for 2 hours [4], while monellin loses sweetness when heated above 50°C at acidic pH [5]. This positions miraculin as moderately heat-stable relative to these comparators.

Protein stability Thermal denaturation pH stability

Recombinant Yield: Plant vs. Microbial Expression

Miraculin production in transgenic tomato plants achieves high yields: up to 102.5 µg/g fresh weight in leaves and 90.7 µg/g fresh weight in fruits [1]. This compares favorably to early microbial expression attempts, which yielded only 2 mg/L in E. coli [2], representing a >50-fold increase in productivity when using plant-based systems.

Recombinant expression Yield Transgenic plant

Duration of Taste-Modifying Effect

Miraculin pretreatment of the tongue with 0.3-5 mg doubled the summated nerve response to acids and diminished the response to sucrose by ~10%, with the enhancement lasting at least one hour [1]. As little as 0.1 mg of miraculin can make acids taste sweet [2]. In contrast, the sweet taste induced by curculin lasts only a few minutes [3], highlighting miraculin's significantly longer duration of effect.

Dose-response Duration of action Taste modification

Miraculin Application Scenarios


pH-Triggered Sweetness for Acidic Foods

Miraculin's unique property of being tasteless at neutral pH and sweet at acidic pH (pH <6.5) makes it ideal for products where sweetness should be perceived only upon acidification. Examples include sour fruit preparations, yogurt, salad dressings, and acidic beverages. Unlike neoculin, which is slightly sweet at neutral pH [1], miraculin imparts no baseline sweetness, ensuring that the product's flavor profile remains unaltered until acid contact. This enables the formulation of low-sugar or sugar-free acidic products with a natural sweet perception.

Long-Duration Sweetness in Oral Pharmaceuticals

The extended duration of miraculin's effect—at least 1 hour and up to 2 hours [2]—positions it as a superior choice for taste-masking in oral pharmaceuticals, particularly pediatric or geriatric formulations requiring prolonged palatability. In contrast, curculin's effect lasts only minutes [3], making it unsuitable for sustained-release or long-acting dosage forms. Miraculin's ability to mask bitterness and sourness while imparting sweetness can improve patient compliance without adding calories or sugar.

Scalable Plant-Based Production

For industrial procurement, the high yields achieved in transgenic tomato plants (up to 102.5 µg/g fresh weight) [4] demonstrate a viable platform for large-scale production. This plant-based system offers significant advantages over early microbial expression (2 mg/L) [5] and circumvents the regional and seasonal constraints of native fruit harvesting. Procuring miraculin from optimized plant expression systems ensures consistent quality, scalability, and cost-effectiveness for commercial applications.

Moderate Thermal Processing Stability

Miraculin's thermal stability—losing activity only above 100°C [6]—makes it suitable for products undergoing pasteurization or mild heat treatment. It outperforms monellin, which loses sweetness above 50°C at acidic pH [7], but is less heat-stable than brazzein (stable at 80°C for 4 hours) [8]. This intermediate stability profile is advantageous for applications such as pasteurized acidic beverages or heat-treated fruit preparations where brazzein's superior heat resistance is unnecessary but monellin's heat lability is prohibitive.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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